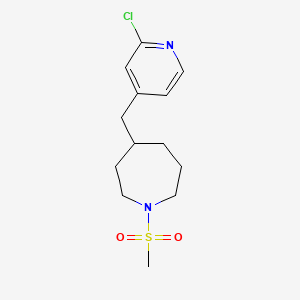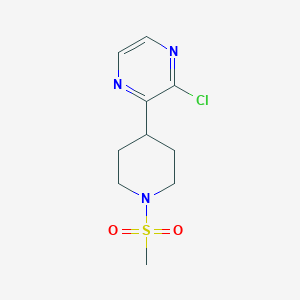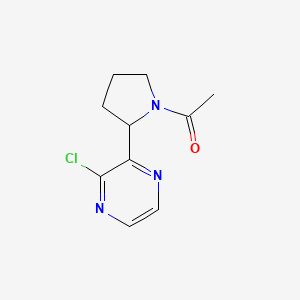
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone
Overview
Description
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone, also known as 2-chloropyrazine-3-carboxamide, is an organic compound belonging to the pyrazine class of molecules. This compound is a colorless solid that has been used in the synthesis of various pharmaceuticals and in the study of various biochemical and physiological effects.
Scientific Research Applications
Multicomponent Domino Reaction Strategy
A study by Hussein, El Guesmi, and Ahmed (2019) detailed a multicomponent domino reaction strategy for synthesizing poly-functionalized nicotinonitriles. This method, involving 1-(pyren-1-yl)ethanone and 1-(9H-fluoren-2-yl)ethanone, offers short reaction times, excellent yield, and easy experimental workup, suitable for the formation of C–C and C–N bonds in various compounds (Hussein, El Guesmi & Ahmed, 2019).
Synthesis and Antiviral Activity
Attaby et al. (2006) explored the synthesis and reactions of various derivatives, including 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone. They investigated its antiviral activity, showcasing its potential in the medical field (Attaby et al., 2006).
Microwave-assisted Synthesis
Ankati and Biehl (2010) conducted a study on microwave-assisted synthesis involving various derivatives of 1-(pyridin-3-yl)ethanone. Their research emphasized the efficiency of microwave heating in producing high yields of these compounds (Ankati & Biehl, 2010).
Antimicrobial Activity
Research by Salimon, Salih, and Hussien (2011) on the synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone revealed significant antimicrobial activity. This study highlighted the potential of these compounds in addressing microbial resistance (Salimon, Salih & Hussien, 2011).
Structural and Docking Studies
A 2016 study by ShanaParveen et al. examined 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, focusing on its molecular structure and docking studies. This research contributes to understanding the compound's interaction with biological targets (ShanaParveen et al., 2016).
Synthesis and Antifungal Activity
Mamolo et al. (2003) explored the synthesis and antifungal activity of (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives. This research demonstrates the compound's moderate effectiveness against various Candida strains (Mamolo et al., 2003).
properties
IUPAC Name |
1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-7(15)14-6-2-3-8(14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYJRTHFLABMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




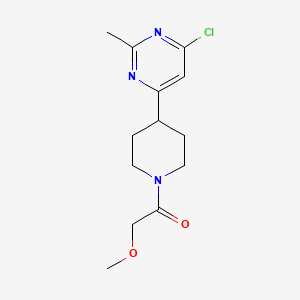
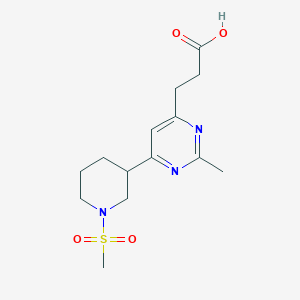
![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)
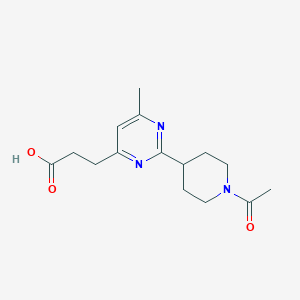
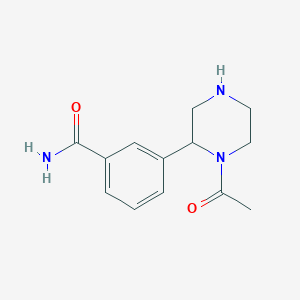
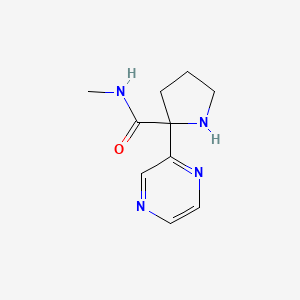

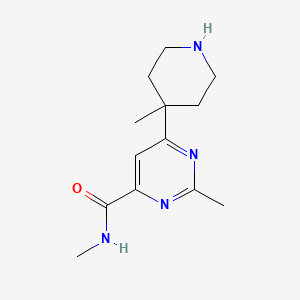
![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)
![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)
![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)
